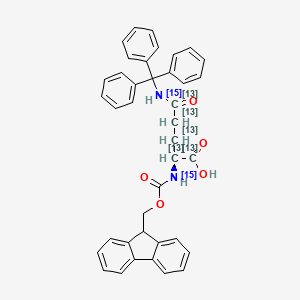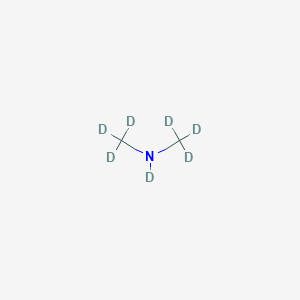
Dimethylamine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylamine-d7 is a deuterated form of dimethylamine, where the hydrogen atoms are replaced with deuterium. Its chemical formula is (CD3)2ND, and it has a molecular weight of 52.1268 g/mol . This compound is often used in scientific research due to its unique isotopic properties, which make it useful in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylamine-d7 can be synthesized through several methods. One common approach involves the reaction of deuterated methanol (CD3OD) with ammonia (NH3) in the presence of a catalyst. This reaction typically occurs under high pressure and temperature conditions to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
In industrial settings, this compound is produced using a similar approach but on a larger scale. The process involves the continuous flow of deuterated methanol and ammonia through a reactor containing a suitable catalyst. The reaction conditions are carefully controlled to maximize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethylamine-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylamine oxide.
Reduction: It can be reduced to form methylamine-d7.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include dimethylamine oxide, methylamine-d7, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethylamine-d7 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolism.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes
Mechanism of Action
The mechanism by which dimethylamine-d7 exerts its effects is primarily through its isotopic labeling properties. The presence of deuterium atoms allows for the tracking of the compound in various chemical and biological systems. This enables researchers to study reaction pathways, metabolic processes, and the distribution of the compound within different environments .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: The non-deuterated form with the chemical formula (CH3)2NH.
Dimethyl-d6-amine: Another deuterated form with six deuterium atoms.
Triethyl-d15-amine: A deuterated form of triethylamine with fifteen deuterium atoms.
Uniqueness
Dimethylamine-d7 is unique due to its complete deuteration, which provides distinct advantages in isotopic labeling studies. Its high isotopic purity and specific labeling make it particularly useful in precise analytical applications, distinguishing it from other partially deuterated compounds .
Properties
CAS No. |
22024-52-8 |
|---|---|
Molecular Formula |
C2H7N |
Molecular Weight |
52.13 g/mol |
IUPAC Name |
N,1,1,1-tetradeuterio-N-(trideuteriomethyl)methanamine |
InChI |
InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1D3,2D3/hD |
InChI Key |
ROSDSFDQCJNGOL-KBKLHOFPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



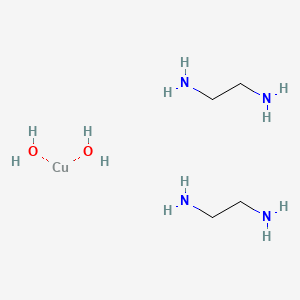

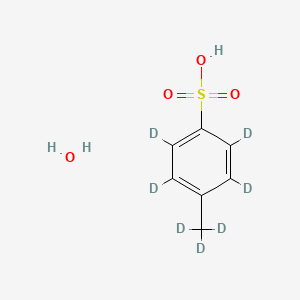

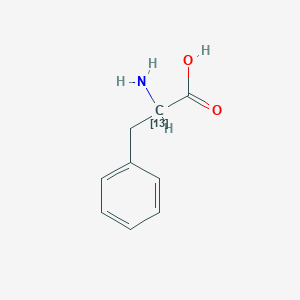
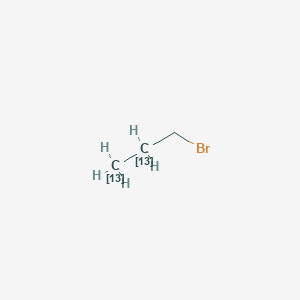


![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)
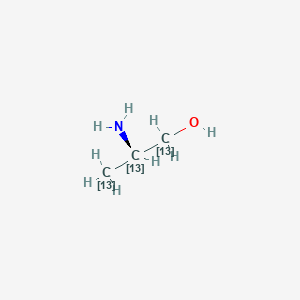

![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)
